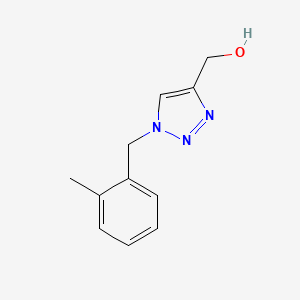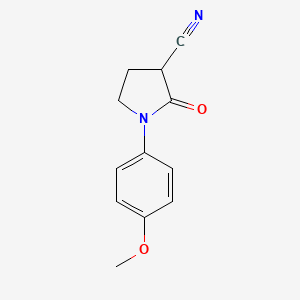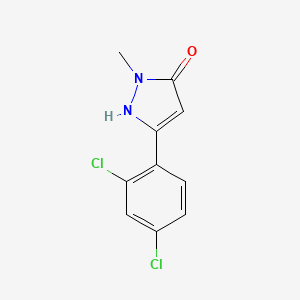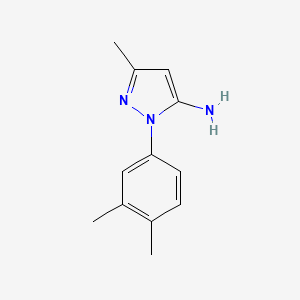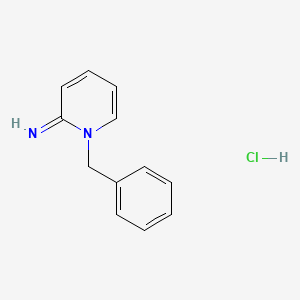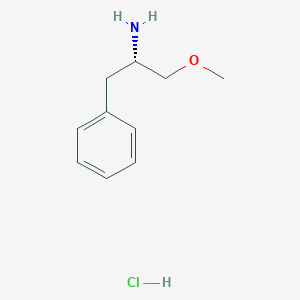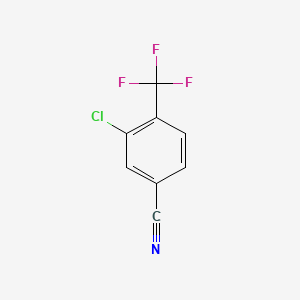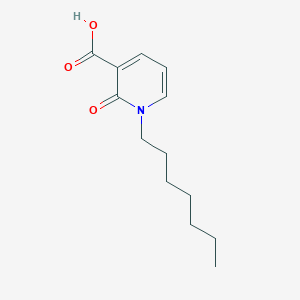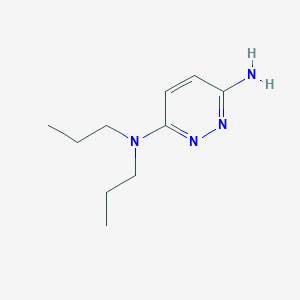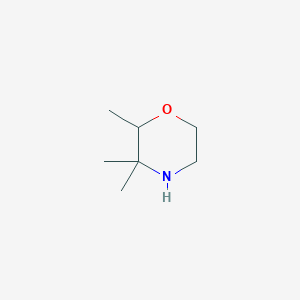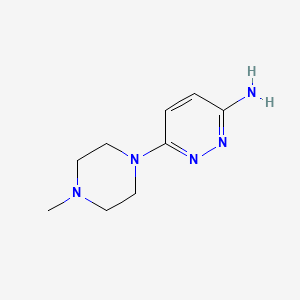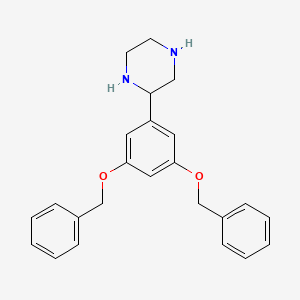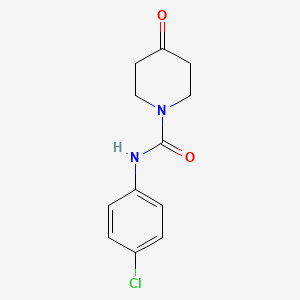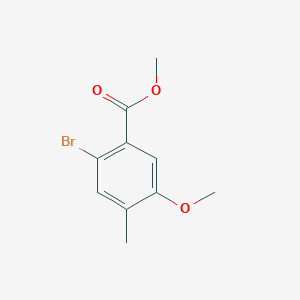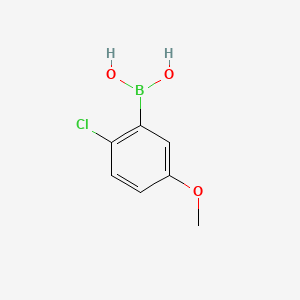
2-Chlor-5-methoxyphenylboronsäure
Übersicht
Beschreibung
2-Chloro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Research: Utilized in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
Target of Action
2-Chloro-5-methoxyphenylboronic acid is a type of organoboron compound Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds . These compounds can then interact with different biochemical pathways, depending on their structure and properties .
Pharmacokinetics
The properties of boronic acids suggest that they may have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The products of the suzuki-miyaura cross-coupling reactions involving boronic acids can have various effects, depending on their structure and the biological targets they interact with .
Action Environment
The action of 2-Chloro-5-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reactions in which it participates can be affected by the nature of the solvent, the temperature, and the pH . Furthermore, the stability of boronic acids can be influenced by factors such as temperature, light, and the presence of oxygen .
Biochemische Analyse
Biochemical Properties
2-Chloro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions of 2-Chloro-5-methoxyphenylboronic acid is with palladium catalysts in Suzuki-Miyaura coupling reactions. This interaction involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst, enabling the formation of new carbon-carbon bonds . Additionally, 2-Chloro-5-methoxyphenylboronic acid can interact with other biomolecules, such as nucleophiles, to form stable complexes that are essential in synthetic organic chemistry .
Cellular Effects
The effects of 2-Chloro-5-methoxyphenylboronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. 2-Chloro-5-methoxyphenylboronic acid may affect cell signaling pathways, gene expression, and cellular metabolism by forming complexes with cellular proteins. These interactions can lead to changes in cellular activities, such as enzyme inhibition or activation, which can subsequently impact cellular processes .
Molecular Mechanism
At the molecular level, 2-Chloro-5-methoxyphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows 2-Chloro-5-methoxyphenylboronic acid to interact with biomolecules that contain diol groups, such as sugars and certain proteins. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . Additionally, 2-Chloro-5-methoxyphenylboronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-5-methoxyphenylboronic acid in laboratory settings are crucial for its effective use in biochemical research. This compound is generally stable under standard laboratory conditions, but its reactivity can change over time, especially when exposed to moisture or extreme pH conditions. Long-term studies have shown that 2-Chloro-5-methoxyphenylboronic acid can degrade, leading to a decrease in its efficacy in biochemical reactions . Therefore, it is essential to store this compound in a dry, cool environment to maintain its stability.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methoxyphenylboronic acid at different dosages in animal models have been studied to understand its potential toxicity and therapeutic applications. At low dosages, this compound has been shown to have minimal adverse effects, making it suitable for use in biochemical research. At higher dosages, 2-Chloro-5-methoxyphenylboronic acid can exhibit toxic effects, such as organ damage and disruption of metabolic processes . It is crucial to determine the appropriate dosage to minimize toxicity while maximizing its beneficial effects.
Metabolic Pathways
2-Chloro-5-methoxyphenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the oxidation or reduction of boronic acids, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell. Understanding these pathways is essential for optimizing the use of 2-Chloro-5-methoxyphenylboronic acid in biochemical research.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methoxyphenylboronic acid within cells and tissues are critical for its effectiveness in biochemical applications. This compound can be transported across cell membranes through passive diffusion or facilitated transport by specific transporters . Once inside the cell, 2-Chloro-5-methoxyphenylboronic acid can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methoxyphenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of 2-Chloro-5-methoxyphenylboronic acid can affect its activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-5-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloro-5-methoxyphenyl halides using boron reagents. The Suzuki-Miyaura coupling reaction is a widely used method for this purpose. In this reaction, 2-chloro-5-methoxyphenyl halides react with boronic acid derivatives in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-chloro-5-methoxyphenylboronic acid typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of palladium catalysts, bases, and appropriate solvents to facilitate the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Common solvents include water, ethanol, and toluene.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorophenylboronic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar structure but lacks the chlorine atom.
4-Chlorophenylboronic acid: Similar structure but the chlorine atom is at the 4-position instead of the 2-position.
Uniqueness
2-Chloro-5-methoxyphenylboronic acid is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
(2-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFXAANPQCJZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590372 | |
| Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-46-2 | |
| Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-5-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


